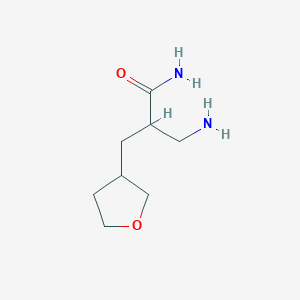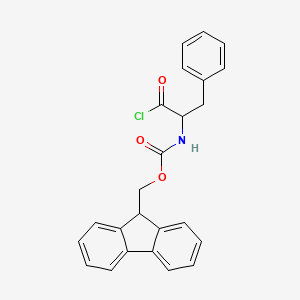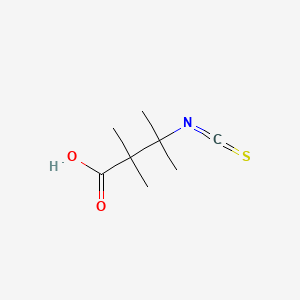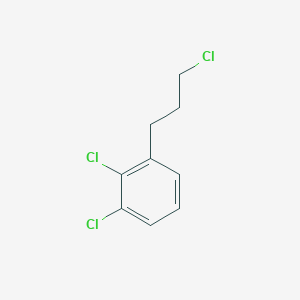
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide is an organic compound with the molecular formula C8H16N2O2. This compound features an amide functional group, an amino group, and a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 3-aminopropanoic acid.
Formation of Intermediate: Tetrahydrofuran is first converted to 3-(chloromethyl)tetrahydrofuran through a chlorination reaction.
Amidation Reaction: The intermediate 3-(chloromethyl)tetrahydrofuran is then reacted with 3-aminopropanoic acid under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminotetrahydrofuran: This compound lacks the propanamide group but shares the tetrahydrofuran ring and amino group.
3-(Aminomethyl)tetrahydrofuran: Similar in structure but differs in the position of the amino group.
Uniqueness
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide is unique due to the presence of both the tetrahydrofuran ring and the propanamide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-(oxolan-3-yl)propanamide |
InChI |
InChI=1S/C8H16N2O2/c9-4-7(8(10)11)3-6-1-2-12-5-6/h6-7H,1-5,9H2,(H2,10,11) |
Clé InChI |
MBJDTCAHKUOTGT-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1CC(CN)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)








![[3-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B15327625.png)
